13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]
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Overview
Description
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic compound with the molecular formula C27H30O3 and a molecular weight of 402.53 g/mol . It is an intermediate in the synthesis of Estetrol, a naturally occurring estrogen. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal typically involves the following steps:
Starting Material: The synthesis begins with Estrone, a naturally occurring estrogen.
Benzylation: The hydroxyl group at the 3-position of Estrone is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Dehydrogenation: The 15,16 positions of the benzylated Estrone are dehydrogenated using a dehydrogenating agent like selenium dioxide.
Ketal Formation: The final step involves the formation of the monoethylene ketal by reacting the dehydrogenated product with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various estrogenic compounds.
Biology: Researchers use it to study the biological activity of estrogen derivatives.
Medicine: It serves as a model compound for developing new estrogenic drugs.
Industry: The compound is used in the production of pharmaceuticals and other estrogen-related products.
Mechanism of Action
The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various molecular pathways that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar structure but lacks the benzyl and ketal groups.
Estetrol: Another naturally occurring estrogen with four hydroxyl groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other estrogens. The presence of the benzyl and ketal groups provides distinct chemical properties that make it valuable for research and industrial applications .
Properties
Molecular Formula |
C27H30O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3 |
InChI Key |
BSIINGMJTPRWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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